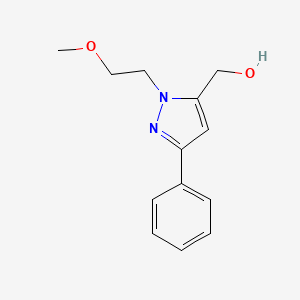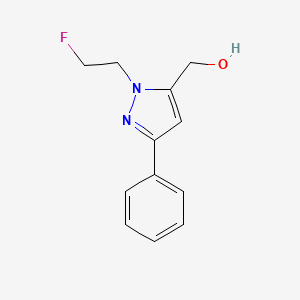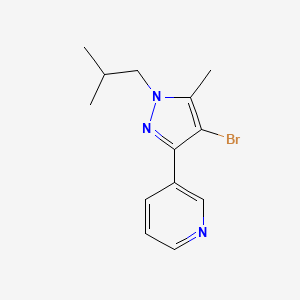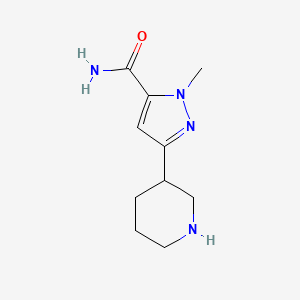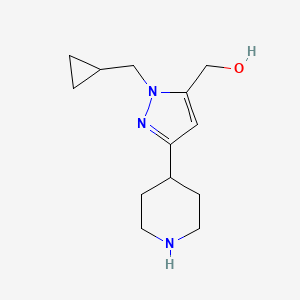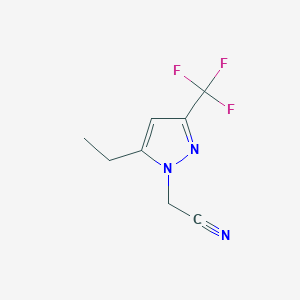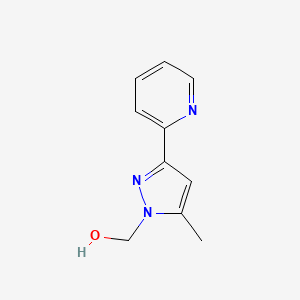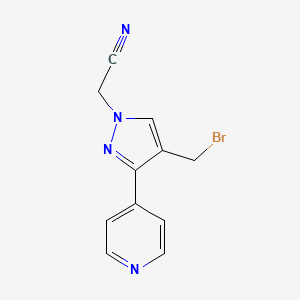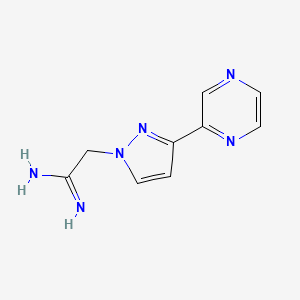
4-(bromomethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Structural Characterization
4-(bromomethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole and its derivatives have been primarily studied for their synthesis methods and structural characterization. The compounds synthesized by condensing chalcones with hydrazine hydrate in the presence of aliphatic acids show distinct dihedral angles between the pyrazole and fluoro-substituted rings, as elucidated through X-ray single crystal structure determination (Loh et al., 2013). Similarly, the synthesis of other N-phenylpyrazole derivatives with different aromatic ring systems at position 4 demonstrates the importance of structural variation in achieving different biological activities (Farag et al., 2008).
Antimicrobial Properties
Several derivatives of 4-(bromomethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole have shown promising antimicrobial properties. For instance, certain phenylpyrazole compounds exhibit inhibitory effects against pathogenic yeast (Candida albicans) and mould (Aspergillus), with the bromoacetyl moiety on the pyrazole ring being a significant contributor to antifungal activity (Farag et al., 2008).
Application in Organic Synthesis
The compound and its related derivatives are extensively used in organic synthesis, forming a variety of complex compounds with potential biological applications. For example, the synthesis of new N,2,3-triazole-pyrazole hybrids showcases the role of 4-(bromomethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole derivatives in producing compounds with antimicrobial properties (Pervaram et al., 2017). Moreover, the synthesis methodologies reported for 4-phenyl-1H-pyrazoles emphasize the functionalization of the pyrazole ring to achieve novel structural features and biological activities (Olguín & Brooker, 2011).
Fluorescent Properties
The study of fluorescent properties of pyrazoline derivatives, like the one where the fluorescence emission is observed in the blue region of the visible spectrum, highlights the potential application of these compounds in material science and bio-imaging (Ibrahim et al., 2016).
Propriétés
IUPAC Name |
4-(bromomethyl)-3-phenyl-1-prop-2-ynylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2/c1-2-8-16-10-12(9-14)13(15-16)11-6-4-3-5-7-11/h1,3-7,10H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZCSHGKEGYXIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=C(C(=N1)C2=CC=CC=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



